REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([CH:12]=[C:13]([N+]([O-])=O)[CH3:14])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(O)(=O)C>[Fe].C1(C)C=CC=CC=1>[CH3:14][C:13]1[O:1][C:2]2[C:3]([C:4]([O:6][CH3:7])=[O:5])=[CH:8][CH:9]=[CH:10][C:11]=2[CH:12]=1
|
Name
|
methyl 2-hydroxy-3-(2-nitro-1-propenyl)benzoate
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC=C1C=C(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
ADDITION
|
Details
|
50 ml of toluene, 2.43 g of p-toluenesulfonic acid monohydrate and 1 ml of water are added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 50 minutes
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
further refluxed 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
while removing water azeotropically
|
Type
|
ADDITION
|
Details
|
Ethyl acetate is added to the reaction mixture
|
Type
|
WASH
|
Details
|
The mixture is washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous saturated sodium bicarbonate solution, dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(C1)C=CC=C2C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |